molecular formula C5H13IOSi B2473496 Silane, (2-iodoethoxy)trimethyl- CAS No. 26305-99-7

Silane, (2-iodoethoxy)trimethyl-

Cat. No. B2473496
CAS RN: 26305-99-7
M. Wt: 244.147
InChI Key: AVGMHASBPFMICW-UHFFFAOYSA-N
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Description

“Silane, (2-iodoethoxy)trimethyl-” is an organosilicon compound with the molecular formula C5H13IOSi . It is also known by other names such as 1-Iodo-2-(trimethylsiloxy)ethane, 2-iodoethoxy(trimethyl)silane, and (2-Iodoethoxy)trimethylsilane . The molecular weight of this compound is 244.15 g/mol .


Molecular Structure Analysis

The molecular structure of “Silane, (2-iodoethoxy)trimethyl-” includes a silicon atom bonded to three methyl groups and an iodoethoxy group . The InChI representation of the molecule is InChI=1S/C5H13IOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3 . The Canonical SMILES representation is CSi(C)OCCI .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Silane, (2-iodoethoxy)trimethyl-” include a molecular weight of 244.15 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 243.97804 g/mol . The topological polar surface area is 9.2 Ų .

Mechanism of Action

Target of Action

The primary targets of 1-Iodo-2-(trimethylsiloxy)ethane, also known as Silane, (2-iodoethoxy)trimethyl-, are α-oxides . These targets play a crucial role in various biochemical reactions, particularly those involving the cleavage of oxygen-containing organic compounds .

Mode of Action

1-Iodo-2-(trimethylsiloxy)ethane interacts with its targets through a process known as electrophilic substitution . This compound is capable of cleaving α-oxides, such as ethylene and propylene oxides, to produce trimethyl (2-iodoethoxy)silane . The carbon-silicon bond in this compound is highly electron-releasing, which can stabilize a positive charge in the β position through hyperconjugation .

Biochemical Pathways

It’s known that the compound’s ability to cleave α-oxides can potentially influence a variety of biochemical reactions

Pharmacokinetics

It’s known that the compound has a molecular weight of 24415 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of 1-Iodo-2-(trimethylsiloxy)ethane’s action are largely dependent on its interaction with α-oxides . By cleaving these compounds, it can potentially alter the course of various biochemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Iodo-2-(trimethylsiloxy)ethane. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s ability to interact with its targets and exert its effects .

properties

IUPAC Name

2-iodoethoxy(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13IOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGMHASBPFMICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13IOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, (2-iodoethoxy)trimethyl-

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